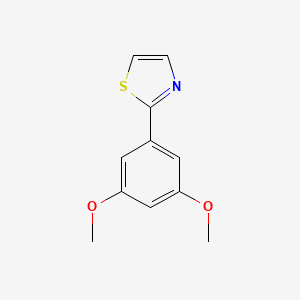

2-(3,5-Dimethoxyphenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H11NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h3-7H,1-2H3 |

InChI Key |

ILIHJAIZYLCDOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC=CS2)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Detailed ¹H NMR data for 2-(3,5-Dimethoxyphenyl)thiazole is not available in publicly accessible research at this time. However, based on the analysis of structurally similar compounds, a predicted spectrum can be described. The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the dimethoxyphenyl group.

The protons on the thiazole ring would likely appear as two distinct signals in the aromatic region of the spectrum. The proton at the 4-position of the thiazole ring would likely be a doublet, coupled to the proton at the 5-position, which would also appear as a doublet.

The dimethoxyphenyl ring has three aromatic protons. The two protons at the 2- and 6-positions are chemically equivalent and would appear as a single signal, likely a doublet. The proton at the 4-position would appear as a triplet due to coupling with the two adjacent protons. The six protons of the two methoxy (B1213986) groups are also equivalent and would present as a sharp singlet signal, typically in the upfield region of the aromatic spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Thiazole) | Doublet | ||

| H-5 (Thiazole) | Doublet | ||

| H-2', H-6' (Phenyl) | Doublet | ||

| H-4' (Phenyl) | Triplet | ||

| -OCH₃ | Singlet |

Note: This table is based on predicted values from similar known compounds and awaits experimental verification.

The spectrum would be expected to show signals for the two carbons of the thiazole ring and the six carbons of the dimethoxyphenyl ring. The carbon atom at the 2-position of the thiazole ring, bonded to the phenyl group, would be significantly downfield. The carbons of the methoxy groups would appear as a single signal in the upfield region. The symmetry of the 3,5-dimethoxyphenyl group means that some carbon signals would represent two equivalent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | |

| C-4 (Thiazole) | |

| C-5 (Thiazole) | |

| C-1' (Phenyl) | |

| C-2', C-6' (Phenyl) | |

| C-3', C-5' (Phenyl) | |

| C-4' (Phenyl) | |

| -OCH₃ |

Note: This table is based on predicted values from similar known compounds and awaits experimental verification.

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For this compound, COSY would show correlations between the H-4 and H-5 protons of the thiazole ring, and between the H-2'/H-6' and H-4' protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would identify which protons are directly attached to which carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

While specific HRMS data for this compound has not been reported in the available literature, this technique would be crucial for confirming its molecular formula, C₁₁H₁₁NO₂S. HRMS provides a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₁H₁₁NO₂S is a specific value that would be compared to the experimentally determined mass to confirm the molecular formula with high confidence.

The mass spectrum of this compound under electron ionization (EI) would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural evidence. Expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of a methoxy radical (•OCH₃).

Cleavage of the bond between the thiazole and phenyl rings, leading to ions corresponding to the thiazole and the 3,5-dimethoxyphenyl fragments.

Fragmentation of the thiazole ring itself.

Analysis of these fragment ions would allow for a piece-by-piece reconstruction of the molecule, providing strong confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

While a specific, experimentally verified IR spectrum for this compound is not publicly available in the surveyed literature, the expected characteristic peaks can be inferred from the analysis of closely related structures, such as 2-aryl-benzothiazoles and other substituted thiazoles. For instance, the C=N stretching vibration within the thiazole ring typically appears in the range of 1580-1640 cm⁻¹. The presence of the dimethoxyphenyl group would be confirmed by several key absorptions:

Aromatic C-H stretching: These vibrations are anticipated to occur just above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl groups of the methoxy substituents will show stretching vibrations in the 2850-2960 cm⁻¹ region.

C-O (ether) stretching: Strong, characteristic bands for the aryl-alkyl ether linkages are expected in the 1050-1250 cm⁻¹ range, often appearing as two distinct asymmetrical and symmetrical stretching bands.

Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, indicative of the phenyl ring.

Thiazole ring vibrations: The stretching vibrations of the thiazole ring itself would contribute to the fingerprint region of the spectrum.

A detailed analysis of a related compound, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004), shows a characteristic C=N stretching vibration at 1581 cm⁻¹ nih.gov. Although the substitution pattern and the presence of the benzo-fusion differ, this provides a reasonable estimate for the C=N band in this compound.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | > 3000 | Stretching |

| Aliphatic C-H (in -OCH₃) | 2850 - 2960 | Stretching |

| C=N (Thiazole ring) | ~1580 - 1640 | Stretching |

| C=C (Aromatic ring) | ~1450 - 1600 | Stretching |

| C-O (Aryl ether) | ~1050 - 1250 | Asymmetric & Symmetric Stretching |

This table is predictive and based on characteristic functional group frequencies. Precise values require experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the conjugated system formed by the phenyl and thiazole rings.

The electronic transitions can be generally characterized as:

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and thiazole ring systems.

n → π transitions:* Lower intensity absorptions may also be present, resulting from the promotion of non-bonding electrons (from the nitrogen and sulfur heteroatoms) to π* antibonding orbitals.

Table 2: Predicted Electronic Absorption Characteristics for this compound

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~250 - 350 | Phenyl and Thiazole conjugated system |

| n → π | > 300 | Thiazole ring heteroatoms (N, S) |

This table provides an estimation based on the electronic properties of similar aromatic and heterocyclic systems. Experimental data is required for confirmation.

X-ray Crystallography for Solid-State Molecular Geometry Determination

A crystal structure determination for the specific compound this compound has not been reported in the surveyed scientific literature. However, crystallographic data from closely related molecules can provide valuable insights into the expected structural features. For example, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole reveals that the phenyl and benzothiazole (B30560) ring systems are nearly coplanar, with an interplanar angle of 5.38 (2)° nih.goviucr.org. This suggests that a similar degree of planarity might be expected between the phenyl and thiazole rings in this compound to maximize π-system conjugation.

In another related structure, 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, the 3,5-dimethylphenyl ring is inclined to the central triazole ring by a very small angle of 1.80 (7)° nih.gov. This further supports the likelihood of a near-coplanar arrangement in the target molecule.

Should single crystals of this compound be obtained, a full crystallographic analysis would yield precise data for its unit cell dimensions, space group, and atomic coordinates, allowing for the creation of a detailed molecular model.

Table 3: Illustrative Crystallographic Data from a Related Compound (2,5-bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.92140(10) |

| b (Å) | 6.08080(10) |

| c (Å) | 17.8091(3) |

| β (°) ** | 90.592(2) |

| Volume (ų) ** | 857.79(2) |

| Z | 4 |

Source: researchgate.net. This data is for a related, but structurally distinct, compound and is presented for illustrative purposes only. The actual crystallographic data for this compound will be different.

Computational and Theoretical Investigations of 2 3,5 Dimethoxyphenyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer insights into the electronic structure, conformational preferences, and reactivity of 2-(3,5-Dimethoxyphenyl)thiazole.

Density Functional Theory (DFT) has become a important tool for predicting the molecular geometry and electronic properties of organic compounds. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G() and 6-311++G( ), have been instrumental in determining stable conformations and vibrational frequencies. nih.govnih.gov These theoretical calculations are often validated by comparing the predicted vibrational spectra (FTIR and FT-Raman) with experimental data, which generally show good agreement. nih.gov Such studies provide a foundational understanding of the molecule's structural and thermodynamic properties in its ground state. The analysis of the molecular geometry reveals the spatial arrangement of atoms, which is crucial for understanding its interaction with biological targets. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For derivatives of 2-benzothiazole acetonitrile, DFT calculations have been used to determine these orbital energies and the resulting energy gap. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron, approximated as -E(HOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added, approximated as -E(LUMO). nih.gov

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. nih.govnih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized. nih.govnih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). nih.gov

These descriptors, derived from quantum chemical calculations, provide a comprehensive picture of the electronic nature and potential reactivity of this compound and related compounds. nih.gov

| Descriptor | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | Tendency to attract electrons | Overall reactivity. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | Stability and reactivity. nih.gov |

| Electrophilicity Index (ω) | Measure of energy lowering upon electron acceptance | Propensity to act as an electrophile. nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for investigating the interactions between a small molecule (ligand) and a biological macromolecule (target). These methods can predict binding modes, affinities, and the stability of the ligand-target complex, providing crucial insights for drug design and discovery.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For thiazole derivatives, docking studies have been performed against various biological targets, including enzymes and receptors implicated in different diseases. semanticscholar.orgnih.govresearchgate.net

For instance, docking studies of 2-(trimethoxyphenyl)-thiazoles have been conducted to investigate their binding modes within the active sites of cyclooxygenase (COX) enzymes, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These studies have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compounds. researchgate.net Similarly, docking has been employed to study the interactions of thiazole derivatives with targets like tubulin and various kinases. nih.govnih.gov The results of these studies often correlate well with experimental biological activities, providing a rationale for observed potencies and guiding the design of more effective inhibitors. nih.gov

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.gov MD simulations can be used to assess the stability of a docked complex and to explore conformational changes that may occur upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. elsevierpure.com QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. nih.gov

2D-QSAR and 3D-QSAR models have been developed for various classes of thiazole derivatives to predict their biological activities, such as antiproliferative and antitubercular effects. elsevierpure.comnih.gov These models can identify the key structural features and physicochemical properties that are important for activity. For example, a QSAR study on thiazolidine-4-one derivatives identified molecular descriptors related to polarizability, electronegativity, and surface area as being positively correlated with antitubercular activity. nih.gov

Once a predictive QSAR model is established, it can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. elsevierpure.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Development of Predictive Models Based on Molecular Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of thiazole derivatives. These studies aim to create mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity.

The development of such models involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule, including indices that quantify branching and shape.

Electronic descriptors: These relate to the electron distribution in the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Geometric descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Physicochemical descriptors: These represent well-known properties like lipophilicity (LogP), molar refractivity, and polar surface area, which are critical for a compound's pharmacokinetic profile.

Once calculated, these descriptors are used to build a predictive model using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The quality and predictive power of these models are assessed using various statistical metrics, such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (R²pred). For a QSAR model to be considered robust and reliable, these statistical values must meet certain established criteria.

| Descriptor Type | Examples | General Importance in Thiazole Derivatives' Biological Activity |

|---|---|---|

| Topological | Molecular Connectivity Indices (e.g., ¹χ, ²χ), Shape Indices (e.g., Kappa indices) | Can influence the overall size and shape of the molecule, affecting its fit into a biological target's binding site. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Govern the molecule's ability to participate in electronic interactions, such as hydrogen bonding and π-π stacking, which are often crucial for binding to biological macromolecules. |

| Geometric | Molecular Surface Area, Molecular Volume | Relate to the steric properties of the molecule and can impact its ability to access and bind to the target site. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA), Molar Refractivity | Key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its overall biological effect. Increased lipophilicity can sometimes enhance antimicrobial activity by facilitating passage through cell membranes. nih.gov |

Identification of Structural Features Correlating with Biological Activity for Dimethoxyphenyl Thiazoles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For dimethoxyphenyl thiazole derivatives, several key structural features have been identified as being important for their biological effects, particularly in the context of anticancer activity.

One of the most critical aspects is the substitution pattern on the phenyl ring. The number and position of methoxy (B1213986) groups have a profound impact on the molecule's potency. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, a compound with a 3,4,5-trimethoxyphenyl group at the "C" ring exhibited significantly higher antiproliferative activity against various cancer cell lines compared to its 3,5-dimethoxyphenyl counterpart. nih.gov This suggests that the additional methoxy group at the 4-position of the phenyl ring is crucial for enhancing cytotoxic effects. The removal of one or more methoxy groups from the 3,4,5-trimethoxyphenyl scaffold led to a dramatic decrease in activity. nih.gov

| Compound | Phenyl Ring Substitution | Average IC50 (nM) |

|---|---|---|

| Compound 8f | 3,4,5-trimethoxyphenyl | 41 |

| Compound 8g | 3,5-dimethoxyphenyl | 261 |

Data from a study on 4-substituted methoxybenzoyl-aryl-thiazoles against a panel of six cancer cell lines. nih.gov

Furthermore, the linker connecting the thiazole ring to other parts of the molecule can be a key determinant of activity. In the development of certain anticancer agents, modifying the linker from an amide to a ketone, in conjunction with changing a thiazolidine (B150603) ring to a thiazole ring, resulted in a significant enhancement of growth inhibition against cancer cell lines. nih.gov

Structure Activity Relationship Sar Investigations of 2 3,5 Dimethoxyphenyl Thiazole Derivatives

Influence of Substitution Patterns on the Thiazole (B1198619) Ring

Substitutions on the thiazole ring of 2-(3,5-dimethoxyphenyl)thiazole derivatives can significantly modulate their biological activity. The positions available for substitution on the thiazole ring are C4 and C5.

In another study focusing on anticancer agents, the introduction of a carbonyl group linker and a thiazole ring in place of a thiazolidine (B150603) ring resulted in a significant enhancement of growth inhibition against cancer cell lines. nih.gov Specifically, modifications at the 4-position of the thiazole ring with different aryl groups led to varying degrees of antiproliferative activity.

The following table summarizes the influence of different substituents on the thiazole ring on the biological activity of selected derivatives.

| Compound | Thiazole Ring Substituent | Biological Activity | Reference |

| Compound 59 | 4-(p-bromophenyl) | Increased antifungal and antituberculosis activity | nih.gov |

| Compound 60 | 5-(ethyl carboxylate) | Slightly decreased antimicrobial activity | nih.gov |

| 8f | 4-(substituted methoxybenzoyl) | Significant enhancement of anticancer activity | nih.gov |

These examples highlight the sensitivity of biological activity to the substitution pattern on the thiazole ring, providing valuable insights for the design of more potent and selective derivatives.

Impact of the 3,5-Dimethoxyphenyl Substituent

The 3,5-dimethoxyphenyl group attached to the C2 position of the thiazole ring is a key pharmacophoric feature that significantly influences the biological profile of these derivatives. Its contribution can be dissected into electronic, steric, and lipophilic effects.

In the context of anticancer activity, the electronic properties of substituents on the phenyl ring at the 2-position of a thiazole or thiazolidine ring have been shown to strongly affect activity. nih.gov While some studies on 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) indicated that electron-withdrawing groups on the 2-phenyl ring led to higher anticancer activity, other studies on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) did not show a clear correlation between the electronic effects of the phenyl substituents and antiproliferative activity. nih.gov For instance, both a weak electron-donating group (4-CH3) and a weak electron-withdrawing group (4-F) increased potency compared to the unsubstituted compound. nih.gov

However, the specific 3,5-dimethoxy substitution pattern has been identified as crucial for certain biological activities. In a study of SMART analogues, a compound with a 3,5-dimethoxyphenyl group (8g) showed a six-fold lower average cytotoxicity compared to a compound with a 3,4,5-trimethoxyphenyl group (8f). nih.gov The removal of one or two methoxy (B1213986) groups from the 3,4,5-trimethoxyphenyl moiety resulted in a dramatic loss of activity. nih.gov This suggests that the number and position of methoxy groups are critical, likely influencing the molecule's conformation and interaction with the target protein.

Some studies on other heterocyclic scaffolds have also highlighted the importance of methoxy groups. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, compounds with 3-methoxyphenylamino and 4-methoxyphenylamino substituents exhibited moderate inhibitory effects on the survival of MCF-7 breast cancer cells. mdpi.com

The phenyl ring itself provides a bulky, lipophilic scaffold that can engage in hydrophobic interactions with the biological target. The steric bulk and lipophilicity of the 3,5-dimethoxyphenyl group are critical for proper orientation within a binding pocket.

The steric hindrance of substituents on the phenyl ring can also impact biological activity. For example, in the SMART series, replacing a p-methyl group with a p-tert-butyl group led to reduced activity against cancer cell lines. nih.gov This suggests that while a certain degree of steric bulk is tolerated, excessively large groups can be detrimental, possibly due to steric clashes within the binding site.

Contribution of Linkers and Bridging Units in Hybrid Structures

In the development of SMART anticancer agents, the linker between the thiazole ring ("B" ring) and a substituted phenyl ring ("C" ring) was modified from an amide to a carbonyl group. nih.gov This modification, coupled with the introduction of the thiazole ring, led to a significant enhancement in growth inhibition of cancer cell lines, with activity in the low nanomolar range. nih.gov The crystal structure of a potent SMART compound confirmed the presence of a conjugated system composed of the three aromatic rings and the carbonyl linker. nih.gov

Other studies have explored clubbing the thiazole ring with other heterocycles, such as pyrazoline, through different linkers. nih.govmdpi.com The type of linker, whether a direct bond or a more flexible chain, can affect the relative orientation of the two heterocyclic systems, which is often crucial for biological activity. nih.gov For instance, in some antimicrobial thiazole-pyrazoline hybrids, the two rings are linked directly, while in others, a methylylidenehydrazinyl linker is employed. nih.gov

The following table illustrates the impact of different linkers in hybrid structures containing a thiazole moiety.

| Hybrid Structure Type | Linker | Effect on Activity | Reference |

| SMART analogues | Carbonyl group | Significant enhancement of anticancer activity | nih.gov |

| Thiazole-pyrazoline hybrids | Direct bond or methylylidenehydrazinyl | Influences relative orientation and biological activity | nih.gov |

Comparative SAR Studies with Other Thiazole Scaffolds

To better understand the unique contributions of the this compound scaffold, it is informative to compare its SAR with that of other thiazole-containing structures. Such comparisons can reveal the importance of the specific substitution pattern and the nature of the groups attached to the thiazole ring.

For example, a comparative study of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as kappa opioid receptor (KOR) agonists revealed the importance of the arylcarboxamido moiety. acs.org Bioisosteric replacement of a benzamido group with various five-membered heterocyclic rings, including thiazole, led to compounds with highly selective and potent binding affinities to KOR. acs.org This suggests that the thiazole ring can be a favorable replacement for a phenyl ring in this particular scaffold to achieve high KOR selectivity.

In another instance, a comparison between 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) and 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrated a significant improvement in antiproliferative activity when moving from the thiazolidine to the thiazole scaffold, with the latter showing potency in the nanomolar range. nih.gov

These comparative studies underscore that while the thiazole ring is a privileged scaffold, its biological activity is highly dependent on the specific substitution pattern and the nature of the appended moieties. The 2-(3,5-dimethoxyphenyl) substitution pattern appears to be particularly important for conferring specific biological activities, likely through a combination of electronic, steric, and lipophilic effects that optimize the molecule's interaction with its biological target.

Molecular and Cellular Mechanism Studies in Vitro and in Silico

Enzyme Inhibition Profiles

The thiazole (B1198619) nucleus has been incorporated into various molecular designs to target a range of enzymes implicated in disease. Studies have explored its potential as an inhibitor of key enzyme families, including carbonic anhydrases, kinases, and glycosidases.

Investigation of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in numerous physiological processes. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for several conditions. The thiazole ring, often combined with sulfonyl groups, is a structural feature investigated for its potential in CA inhibition. nih.gov Research has focused on designing thiazole-methylsulfonyl derivatives to target human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov While these studies confirm that the thiazole ring is an important pharmacophore for CA inhibition, specific inhibitory data for 2-(3,5-Dimethoxyphenyl)thiazole against various CA isoforms have not been detailed in the available literature.

Evaluation of Kinase Inhibition (e.g., EGFR, VEGFR-2)

Kinases, particularly receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are critical targets in oncology. nih.govescholarship.org A series of novel thiazolyl-pyrazoline derivatives have been synthesized and evaluated as potential dual inhibitors of EGFR and VEGFR-2. nih.govnih.gov

Within this series, a specific derivative, 2-(3-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-N-phenylthiazole-5-carboxamide (referred to as compound 10d ), demonstrated potent inhibitory activity. nih.govescholarship.org This compound features a dimethoxyphenyl group, closely related to the 3,5-dimethoxyphenyl moiety of interest. Compound 10d was identified as the most potent VEGFR-2 inhibitor in its series and exhibited the best EGFR inhibition activity. nih.gov

The inhibitory activities were quantified by determining the half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Target Enzyme | IC₅₀ (nM) |

| 10d | EGFR | 32.5 ± 2.2 |

| VEGFR-2 | 43.0 ± 2.4 |

This table presents the in vitro inhibitory activity of a thiazolyl-pyrazoline derivative bearing a 3,4-dimethoxyphenyl group against key receptor tyrosine kinases. nih.govescholarship.orgnih.gov

Structure-activity relationship (SAR) analyses from the study indicated that the presence of the 3,4-dimethoxy substitution on the phenyl ring of the pyrazoline moiety contributed significantly to the enhanced EGFR inhibitory activity. nih.gov These findings highlight the importance of the dimethoxyphenyl substitution pattern in achieving potent dual kinase inhibition within this class of thiazole derivatives. nih.gov

Analysis of Glycosidase and Amylase Inhibitory Activities

The inhibition of enzymes such as α-glucosidase and α-amylase is a key therapeutic approach for managing postprandial hyperglycemia in diabetes mellitus. mdpi.comnih.gov Researchers have extensively investigated various heterocyclic scaffolds, including 1,2,4-triazole and imidazole-thione derivatives, for their ability to inhibit these enzymes. nih.govnih.govacs.org While the thiazole scaffold is a core component of many biologically active molecules, specific studies detailing the inhibitory activity of this compound against α-glucosidase and α-amylase are not prominent in the reviewed scientific literature.

Other Enzymatic Targets and Inhibition Mechanisms

The versatility of the thiazole scaffold has led to its investigation against other enzymatic targets. For instance, certain thiazole derivatives have been synthesized and studied as potential inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. nih.govresearchgate.net However, specific research delineating the inhibitory profile of this compound against other distinct enzymatic targets is not extensively covered in the available literature.

Receptor Interactions and Modulation (In Silico)

Computational methods, particularly molecular docking, are invaluable tools for predicting the binding modes and affinities of small molecules to biological targets, thereby guiding the design of new therapeutic agents.

Adenosine (B11128) Receptor Antagonism Studies

Adenosine receptors (ARs), which are G-protein-coupled receptors, are important therapeutic targets for a variety of conditions. nih.govnih.gov The thiazole and thiadiazole frameworks have been identified as promising scaffolds for the development of novel adenosine receptor antagonists. nih.gov Molecular docking studies are frequently employed to visualize the binding interactions of potential antagonists within the active site of adenosine receptor subtypes. nih.gov While thiazole-thiophene conjugates and other related heterocyclic systems have been evaluated for their affinity towards A₁, A₂A, and A₃ adenosine receptors, specific in silico studies detailing the binding interactions and antagonist profile of this compound at these receptors are not described in the reviewed literature. nih.govnih.gov

Androgen Receptor Inhibition Investigations

The thiazole nucleus is a structural motif present in various compounds investigated for their potential as androgen receptor (AR) modulators. The androgen receptor plays a crucial role in the development and progression of prostate cancer, making it a key therapeutic target. nih.govsemanticscholar.org Antiandrogens function by preventing the natural androgens, testosterone and dihydrotestosterone (DHT), from binding to and activating the AR. nih.gov

Currently, two main classes of antiandrogens exist: steroidal derivatives and non-steroidal "pure" antiandrogens. nih.gov Research into novel heterocyclic compounds, including thiazole derivatives, aims to develop next-generation antiandrogens with higher affinity and specificity for the AR. semanticscholar.orgnih.gov While a range of fused thiazolo-pyrimidine derivatives have been synthesized and shown to possess anti-prostate cancer activities, specific investigational data on the direct androgen receptor inhibition by this compound is not extensively detailed in the current body of literature. nih.gov

Cellular Pathway Modulations

Mechanisms of Apoptosis Induction at the Cellular Level

Research into closely related methoxybenzoyl-aryl-thiazole structures has shed light on the pro-apoptotic potential of compounds featuring the 3,5-dimethoxyphenyl group. A key analogue, identified as compound 8g , which incorporates a 3,5-dimethoxyphenyl moiety, has demonstrated significant cytotoxic effects across various human cancer cell lines. nih.gov Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com

The induction of apoptosis by thiazole derivatives often involves both intrinsic (mitochondrial) and extrinsic pathways. nih.gov Mechanistic studies on various thiazole-based compounds reveal common apoptotic pathways, including the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and the activation of executioner caspases like caspase-3. researchgate.netresearchgate.net Furthermore, these compounds can modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. This typically involves increasing the levels of pro-apoptotic proteins such as Bax and Bim, while decreasing the levels of anti-apoptotic proteins like Bcl-2 itself. researchgate.netresearchgate.net

The cytotoxic profile of the 3,5-dimethoxyphenyl thiazole analogue 8g is summarized below.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung | 262 |

| DU145 | Prostate | 170 |

| KB | Cervical | 247 |

| KB-VIN | Cervical (Vincristine-resistant) | 424 |

| MDA-MB-231 | Breast | 201 |

| SK-MEL-2 | Skin Melanoma | 262 |

| Data sourced from cytotoxicity assays on compound 8g, a 4-substituted methoxylbenzoyl-aryl-thiazole containing a 3,5-dimethoxyphenyl group. nih.gov |

Analysis of Cell Cycle Arrest Mechanisms

The antiproliferative activity of this compound analogues is closely linked to their ability to disrupt the normal progression of the cell cycle. The series of 4-substituted methoxylbenzoyl-aryl-thiazoles, which includes the 3,5-dimethoxy analog, is suggested to exert its anticancer effects through the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. Inhibition of tubulin polymerization disrupts spindle formation, leading to a halt in the cell cycle, typically at the G2/M phase. nih.govresearchgate.net

This mechanism of action is a well-established strategy for many anticancer agents. Studies on other thiazole-containing molecules and compounds with trimethoxyphenyl groups have confirmed the ability to induce G2/M phase arrest, preventing cancer cells from dividing and ultimately triggering apoptosis. nih.govrsc.org Flow cytometry analysis in studies of related compounds has demonstrated a significant accumulation of cells in the G2/M phase following treatment, providing direct evidence of cell cycle blockade. researchgate.net

Studies on Mitochondrial Function Disruption

Mitochondria are central to the intrinsic apoptotic pathway and are a key target in cancer therapy. Mitochondrial dysfunction, characterized by events like the depolarization of the mitochondrial membrane potential (MMP) and increased production of reactive oxygen species (ROS), is a precursor to apoptosis. nih.govnih.gov Oxidative stress resulting from elevated ROS levels can lead to ATP depletion and the opening of mitochondrial permeability transition pores, culminating in cell death. nih.gov

Investigations into compounds structurally related to this compound have demonstrated their capacity to interfere with mitochondrial function. For instance, treatment of cancer cells with 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), which also contains dimethoxyphenyl rings, resulted in increased ROS production and mitochondrial depolarization. nih.gov Similarly, certain thiazolidinedione derivatives have been shown to induce apoptosis through a mitochondria-mediated pathway, confirmed by staining techniques that measure changes in the MMP. mdpi.com These findings suggest that disruption of mitochondrial homeostasis is a likely component of the mechanism of action for this compound.

Modulation of Inflammatory Response Pathways

The thiazole scaffold is recognized for its anti-inflammatory properties. nih.govinformahealthcare.commdpi.com Research on a series of 2-(trimethoxyphenyl)-thiazoles, which are structurally analogous to the 3,5-dimethoxy variant, has provided insights into their anti-inflammatory mechanisms. These compounds were found to possess significant anti-inflammatory activity, with some derivatives showing more potent action than the standard non-steroidal anti-inflammatory drug (NSAID) meloxicam in certain assays. researchgate.net

The anti-inflammatory effects were evaluated in vivo, where the compounds demonstrated a reduction in the acute phase bone marrow response, a decrease in phagocytic capacity, and a reduction in nitro-oxidative stress. researchgate.net The modulation of these pathways indicates an ability to interfere with the cellular and molecular cascades of inflammation. Many thiazole-based agents are investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory process. researchgate.net

Summary of Anti-inflammatory Effects of 2-(Trimethoxyphenyl)-thiazole Analogues

| Parameter Assessed | Observed Effect |

| Acute Phase Bone Marrow Response | Reduced |

| Phagocytic Capacity | Reduced |

| Nitro-oxidative Stress | Reduced |

| Data based on in vivo studies of 2-(3,4,5-trimethoxyphenyl)-thiazole derivatives. researchgate.net |

Computational Target Identification and Validation

In silico methods are integral to modern drug discovery for identifying and validating the molecular targets of novel compounds. physchemres.org For thiazole derivatives, computational approaches such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction have been widely used to elucidate their pharmacological profiles. mdpi.comresearchgate.nettandfonline.com

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of thiazole compounds with the active sites of various target proteins. This has helped to identify potential targets involved in cancer and inflammation. For thiazole-thiophene hybrids, docking studies identified the anti-apoptotic protein Bcl-2 (PDB: 2W3L) as a promising target, which aligns with experimental observations of apoptosis induction. mdpi.comnih.gov Other computational studies have predicted that thiazole derivatives may bind to and inhibit bacterial DNA gyrase or fungal 14a-lanosterol demethylase, explaining their antimicrobial activities. nih.gov The use of SwissADME and other predictive tools further helps to assess the drug-likeness and pharmacokinetic properties of these compounds, guiding the selection of candidates for further development. researchgate.netnih.gov

Emerging Non Biological Applications of Thiazole Scaffolds

Applications in Materials Science

The thiazole (B1198619) moiety is a versatile component in the design of organic functional materials. Its incorporation into molecular structures can influence key properties such as fluorescence, charge transport, and light absorption, making it suitable for a range of applications in materials science. ontosight.ai Thiazole-based materials are increasingly being investigated for use in organic electronics, photonics, and other advanced technologies. nih.govrsc.org

Development of Fluorescent Dyes and Optical Brighteners

Thiazole and its derivatives are integral to the development of fluorescent materials. nih.gov The rigid, planar structure of the thiazole ring, often combined with other aromatic systems, can create extended π-conjugated systems that are conducive to strong fluorescence. mdpi.com By modifying the substituents on the thiazole core, the emission wavelength and quantum yield can be finely tuned. mdpi.comeduhk.hk This has led to the creation of a variety of thiazole-based dyes and probes. For instance, the well-known dye Thiazole Orange exhibits a dramatic increase in fluorescence upon intercalation with DNA, making it a valuable tool in molecular biology. chemrxiv.org Other derivatives, such as those based on naphtho[2,3-d]thiazole-4,9-dione, show fluorescence in both solution and solid states, with potential applications in optical sensing devices. nih.govmdpi.com

While the general class of thiazoles shows significant promise, specific research detailing the fluorescent properties or application of 2-(3,5-Dimethoxyphenyl)thiazole as a fluorescent dye or optical brightener is not prominently available in publicly accessible literature.

Integration into Conductive Polymers and Organic Electronic Devices

The electron-accepting properties of the thiazole ring make it a key building block for organic semiconductors. nih.govresearchgate.net When incorporated into a polymer backbone, thiazole units can lower the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for designing efficient organic electronic devices. researchgate.net Thiazole-containing polymers have been successfully used in applications such as Organic Field-Effect Transistors (OFETs). nih.gov The development of novel polymerization techniques, such as direct-arylation polymerization, has facilitated the synthesis of various bithiazole-based polymers with a wide range of electronic properties. uwaterloo.ca These materials are valued for their stability and charge-transport capabilities. du.ac.ir

There is a substantial body of research on thiazole-based conductive polymers; however, specific studies detailing the synthesis and performance of polymers incorporating This compound for organic electronic applications are not found in the available literature.

Role in Photovoltaic Cells and Light-Emitting Diodes (LEDs)

In the field of renewable energy, thiazole-based materials are being actively investigated for use in Organic Solar Cells (OSCs). The ability to tune the electronic and optical properties of thiazole-containing molecules and polymers allows for the optimization of light absorption and charge separation—two critical processes in photovoltaic devices. nih.govresearchgate.net Replacing thiophene (B33073) rings with thiazole units in donor molecules has been shown to lower the HOMO level, leading to a desirable increase in the open-circuit voltage of the solar cell. researchgate.net Similarly, thiazole derivatives are used to construct materials for Organic Light-Emitting Diodes (OLEDs). nih.gov Small molecules based on thiazolothiazole, for example, have been synthesized and tested as donor materials in OSCs, demonstrating the versatility of the thiazole core. researchgate.net

Although the thiazole scaffold is a promising component for photovoltaic and LED applications, research findings on the specific use and performance of This compound in these devices are not documented in the reviewed scientific literature.

Catalytic Applications

In some chemical syntheses, thiazole derivatives are produced using catalytic methods. For example, research has demonstrated the use of pepsin, an aspartic acid protease, as a "green" catalyst for the solvent-free synthesis of 2-aryl-benzothiazoles at room temperature. nih.gov This approach highlights a move towards more environmentally benign synthetic processes in heterocyclic chemistry.

However, there is no information available in the public scientific literature regarding the use of This compound itself as a catalyst in chemical reactions. Its potential catalytic activity remains an unexplored area of research.

Use in Photographic Materials

Historically, various organic compounds have been used in photographic emulsions as sensitizers or stabilizers. However, after a thorough review of available scientific and technical literature, no evidence or research could be found that describes the use of This compound or related simple thiazole derivatives in photographic materials.

Future Research Trajectories and Translational Outlook

Rational Design of Novel 2-(3,5-Dimethoxyphenyl)thiazole Derivatives with Tuned Activity

The rational design of new derivatives of this compound is a cornerstone of future research, aiming to fine-tune their biological activities for enhanced potency and selectivity. Structure-activity relationship (SAR) studies have been instrumental in this endeavor, revealing how specific structural modifications influence the therapeutic potential of these compounds. nih.govresearchgate.net

A notable example of this is seen in the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as anticancer agents. nih.gov Within this series, the substitution pattern on the phenyl ring at the C-ring position plays a critical role in determining antiproliferative activity. For instance, a derivative with a 3,5-dimethoxyphenyl group (compound 8g) exhibited an average IC50 of 261 nM across six different cancer cell lines. nih.gov In contrast, the addition of a third methoxy (B1213986) group at the 4-position, creating a 3,4,5-trimethoxyphenyl substituent (compound 8f), resulted in a six-fold increase in average cytotoxicity, with an average IC50 of 41 nM. nih.gov Conversely, the removal of one or both methoxy groups led to a significant decrease in activity. nih.gov This demonstrates how subtle changes to the methoxy substitution pattern can precisely tune the biological activity of the molecule.

Future rational design strategies will likely focus on:

Systematic modification of the 3,5-dimethoxyphenyl ring: Introducing other electron-donating or electron-withdrawing groups to understand their impact on activity.

Exploring diverse substituents on the thiazole (B1198619) ring: Moving beyond simple alkyl or aryl groups to incorporate more complex functionalities that can interact with specific biological targets.

Modifying linker groups: In more complex derivatives, the nature and length of any linker connecting the core scaffold to other moieties can be optimized to improve binding affinity and pharmacokinetic properties.

The overarching goal is to create a library of compounds with a range of activities, allowing for the selection of the most suitable candidate for a specific therapeutic application.

| Compound | Substituent at "C" Ring | Average IC50 (nM) | Key Finding |

|---|---|---|---|

| 8g | 3,5-dimethoxyphenyl | 261 | Demonstrates potent anticancer activity. nih.gov |

| 8f | 3,4,5-trimethoxyphenyl | 41 | Six-fold more potent than the 3,5-dimethoxy analog, highlighting the importance of the substitution pattern. nih.gov |

| 8b, 8c, 8d | Mon- or di-methoxyphenyl (excluding 3,5-) | >20,000 | Significant loss of activity, confirming the crucial role of the 3,5-dimethoxy arrangement. nih.gov |

Integration of Advanced Computational Techniques for Enhanced Predictive Capabilities

The integration of advanced computational techniques is set to revolutionize the discovery and development of novel this compound derivatives. These methods offer a cost-effective and time-efficient way to predict the biological activity of new compounds, thereby streamlining the drug discovery process. nih.govrsc.org

Several computational approaches are being employed:

Prediction of Activity Spectra for Substances (PASS): This computer program can predict a wide range of biological activities for a given chemical structure. nih.gov For a set of 89 new thiazole derivatives, PASS was able to predict experimentally confirmed activities with over 70% accuracy and also suggested new potential psychotropic activities like anxiolytic and anticonvulsant effects. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the HOMO-LUMO gap, which can correlate with their reactivity and antioxidant activity. rsc.org

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a molecule to the active site of a biological target. rsc.orgacs.org For instance, docking studies have been used to understand the interactions of thiazole derivatives with targets like acetylcholinesterase, supporting their potential as inhibitors. acs.org

ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity Predictions: In silico tools like SwissADME and ProTOX II are used to predict the pharmacokinetic properties and potential toxicity of new compounds, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov

These computational methods not only aid in the rational design of new derivatives but also provide insights into their potential mechanisms of action, guiding further experimental validation. rsc.org

| Computational Technique | Application | Example Finding |

|---|---|---|

| PASS (Prediction of Activity Spectra for Substances) | Predicting a broad range of biological activities. | Predicted new psychotropic activities for thiazole derivatives with high accuracy. nih.gov |

| Molecular Docking | Predicting binding interactions with biological targets. | Supported experimental findings by showing favorable binding of active compounds to antimicrobial and antioxidant targets. rsc.org |

| DFT (Density Functional Theory) | Analyzing electronic properties to predict reactivity and stability. | Correlated smaller HOMO-LUMO gaps with higher antioxidant activity in pyrazolyl-thiazole derivatives. rsc.org |

| ADME/Toxicity Prediction | Assessing drug-likeness and potential toxicity. | Used to evaluate the pharmacokinetic profiles of new thiazole-based compounds. nih.gov |

Exploration of Undiscovered Biological Targets and Signaling Pathways

While much of the research on this compound and its analogs has focused on their role as tubulin polymerization inhibitors, there is a growing interest in exploring other potential biological targets and signaling pathways. nih.govdocumentsdelivered.com This diversification could lead to the discovery of new therapeutic applications for this class of compounds.

Emerging research has identified several other potential targets for thiazole-based compounds:

Topoisomerase II: Some thiazolopyrimidine derivatives have been identified as potent inhibitors of human topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

Bcl-2 Family Proteins: Fused triazolo-thiadiazole compounds, which can be considered structural relatives of thiazoles, have been shown to target the anti-apoptotic protein Bcl-2, suggesting a potential mechanism for inducing cancer cell death. nih.gov

Dihydrofolate Reductase (DHFR): Thiophenyl-pyrazolyl-thiazole hybrids have been designed and evaluated as inhibitors of DHFR, a key enzyme in bacterial and protozoan metabolism, highlighting their potential as antimicrobial agents. acs.orgresearchgate.net

Dual Signaling Pathway Inhibition: One study identified a thiazolidine-2,4-dione derivative as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, both of which are critical for cancer cell proliferation and survival. nih.gov

Kinases: Thiazole-containing drugs like Dasatinib are known tyrosine kinase inhibitors, and other derivatives are being explored for their ability to inhibit kinases such as EGFR and BRAFV600E. nih.govnih.gov

The exploration of these and other potential targets will be crucial for unlocking the full therapeutic potential of the this compound scaffold.

| Potential Target/Pathway | Therapeutic Area | Example Compound Class |

|---|---|---|

| Topoisomerase II | Anticancer | Thiazolo[3,2-a]pyrimidines nih.gov |

| Bcl-2 | Anticancer | Fused triazolo-thiadiazoles nih.gov |

| Dihydrofolate Reductase (DHFR) | Antimicrobial | Thiophenyl-pyrazolyl-thiazole hybrids acs.orgresearchgate.net |

| Raf/MEK/ERK and PI3K/Akt Pathways | Anticancer | Thiazolidine-2,4-dione derivatives nih.gov |

| EGFR/BRAFV600E Kinases | Anticancer | Substituted thiazole derivatives nih.gov |

Innovation in Thiazole-Based Hybrid Molecules for Multifunctional Activity

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing drugs with multifunctional activity. researchgate.netnih.govmdpi.com This approach can lead to compounds with enhanced efficacy, reduced side effects, and the ability to overcome drug resistance. nih.gov The this compound scaffold is an excellent candidate for inclusion in such hybrid molecules.

Several types of thiazole-based hybrid molecules have been synthesized and evaluated:

Thiazole-Thiazolidinedione Hybrids: These compounds combine the thiazole moiety with a thiazolidinedione ring and a trimethoxybenzene group. They have been investigated as anticancer agents, with some derivatives showing inhibitory activity against both human topoisomerase I and II. nih.gov

Thiazole-Triazole Hybrids: The fusion of thiazole and triazole rings has led to compounds with a range of biological activities, including antimicrobial and anticancer effects. ontosight.ai

Thiazole-Thiophene Hybrids: The combination of thiazole and thiophene (B33073) rings has been explored for the development of anticancer agents. nih.gov

Thiazole-Pyrimidine Hybrids: Fusing a thiazole ring with a pyrimidine (B1678525) ring has resulted in compounds with potent anticancer activity, acting as topoisomerase II inhibitors. nih.gov

Bis-thiazole and Tri-thiazole Systems: The synthesis of molecules containing multiple thiazole rings has been shown to enhance therapeutic activities, particularly antimicrobial effects. mdpi.com

Future research in this area will likely involve the design and synthesis of even more complex hybrid molecules, incorporating the this compound core with other pharmacophores to target multiple biological pathways simultaneously.

| Hybrid Type | Combined Pharmacophores | Observed Multifunctional Activity |

|---|---|---|

| Thiazole-Thiazolidinedione | Thiazole, Thiazolidinedione, Trimethoxybenzene | Anticancer (inhibition of Topoisomerase I and II) nih.gov |

| Thiazolo-Triazole | Thiazole, Triazole | Antimicrobial, Anticancer, Anti-inflammatory ontosight.ai |

| Thiazole-Thiophene | Thiazole, Thiophene | Anticancer nih.gov |

| Thiazolo-Pyrimidine | Thiazole, Pyrimidine | Anticancer (Topoisomerase II inhibition) nih.gov |

| Multi-thiazole systems | Multiple thiazole rings | Enhanced antimicrobial activity mdpi.com |

Expansion into Novel Non-Traditional and Interdisciplinary Applications

Beyond its traditional role in medicinal chemistry, the this compound scaffold and its derivatives have the potential for a range of non-traditional and interdisciplinary applications. This expansion into new fields could unlock novel functionalities and create new value for this versatile chemical structure.

Some emerging areas of application include:

Materials Science: Thiazole-based compounds, particularly those with extended π-conjugated systems, are being investigated for their use in optoelectronic materials. For example, thiazolo[5,4-d]thiazoles have been designed as host materials for electroluminescent devices, demonstrating potential for applications in organic light-emitting diodes (OLEDs).

Green Chemistry: Enzymes are being explored as "green" catalysts for the synthesis of thiazole derivatives. nih.gov The use of enzymes like pepsin can provide more environmentally friendly and efficient synthetic routes compared to conventional methods. nih.gov

Agrochemicals: Thiazole derivatives have been investigated for their potential as fungicides, with some compounds showing activity against plant pathogens like Botrytis cinerea, the fungus that causes gray mold in tomatoes. researchgate.net

Biomaterials: The ability to encapsulate thiazole derivatives in materials like sodium alginate microspheres opens up possibilities for controlled drug delivery systems. nih.gov This could improve the bioavailability and therapeutic efficacy of these compounds.

Future interdisciplinary research could explore the use of this compound derivatives in areas such as biosensors, functional dyes, and advanced materials, further broadening the impact of this important chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.